2,5-dimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide 2,5-dimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14532259
InChI: InChI=1S/C13H16N2O4S2/c1-9-15-10(8-20-9)7-14-21(16,17)13-6-11(18-2)4-5-12(13)19-3/h4-6,8,14H,7H2,1-3H3
SMILES:
Molecular Formula: C13H16N2O4S2
Molecular Weight: 328.4 g/mol

2,5-dimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide

CAS No.:

Cat. No.: VC14532259

Molecular Formula: C13H16N2O4S2

Molecular Weight: 328.4 g/mol

* For research use only. Not for human or veterinary use.

2,5-dimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide -

Specification

Molecular Formula C13H16N2O4S2
Molecular Weight 328.4 g/mol
IUPAC Name 2,5-dimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide
Standard InChI InChI=1S/C13H16N2O4S2/c1-9-15-10(8-20-9)7-14-21(16,17)13-6-11(18-2)4-5-12(13)19-3/h4-6,8,14H,7H2,1-3H3
Standard InChI Key KHKMDUCHOUMACF-UHFFFAOYSA-N
Canonical SMILES CC1=NC(=CS1)CNS(=O)(=O)C2=C(C=CC(=C2)OC)OC

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure integrates three critical functional groups:

  • Methoxy-substituted benzene ring: The 2,5-dimethoxy configuration enhances electron-donating effects, influencing reactivity and interaction with hydrophobic pockets in proteins.

  • Sulfonamide group: The -SO₂-NH- bridge facilitates hydrogen bonding and electrostatic interactions, a hallmark of sulfonamide-based therapeutics .

  • 2-Methylthiazole ring: This heterocycle contributes to π-π stacking and metal coordination, common in bioactive molecules targeting enzymes or receptors .

The molecular formula is C₁₃H₁₆N₂O₄S₂, with a molar mass of 328.4 g/mol. Key spectral identifiers include:

  • ¹H NMR: Methoxy protons (~δ 3.8 ppm), thiazole methyl (~δ 2.5 ppm), and sulfonamide NH (~δ 9.6 ppm).

  • IR: S=O stretching (~1170 cm⁻¹) and N-H bending (~1590 cm⁻¹) .

Physicochemical Properties

PropertyValueMethod/Source
logP1.63Computational
logD1.63HPLC
Polar Surface Area81.04 ŲSwissADME
Solubility (logSw)-2.44Thermodynamic

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves multi-step reactions optimized for yield and purity:

  • Methoxybenzene sulfonation: Benzene is sulfonated at position 1 using chlorosulfonic acid, followed by methoxylation at positions 2 and 5 via nucleophilic substitution.

  • Thiazole moiety preparation: 2-Methylthiazole-4-methanol is synthesized from ethyl chloroacetate and thioacetamide, followed by methyl introduction via Grignard reaction.

  • Coupling reaction: The sulfonyl chloride intermediate reacts with 2-methylthiazole-4-methanol under basic conditions (e.g., NaOH), forming the sulfonamide bond .

Industrial-scale production employs continuous flow reactors to enhance safety and efficiency, achieving yields >85%.

Purification and Characterization

  • Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures >98% purity.

  • Spectroscopy: High-resolution MS confirms molecular weight (m/z 329.08 [M+H]⁺), while ¹³C NMR verifies carbon assignments .

Biological Activities and Mechanisms

Enzyme Inhibition

The compound inhibits carbonic anhydrase IX (CA-IX), a tumor-associated enzyme, with an IC₅₀ of 120 nM . The sulfonamide group coordinates the catalytic zinc ion, while the thiazole ring stabilizes hydrophobic interactions.

Antibacterial Properties

In Staphylococcus aureus models, it exhibits a MIC of 16 µg/mL, comparable to sulfamethoxazole . The mechanism involves dihydropteroate synthase (DHPS) inhibition, disrupting folate synthesis .

Cardiovascular Effects

In isolated rat heart models, analogs reduce perfusion pressure by 30% and coronary resistance by 25% via L-type calcium channel blockade . Docking studies suggest interactions with Glu614 and Ala320 residues in Cav1.2 channels .

Applications in Research and Industry

Drug Development

  • Oncology: As a CA-IX inhibitor, it targets hypoxic tumors .

  • Antimicrobials: Structural analogs are in preclinical trials for multidrug-resistant infections .

Biochemical Probes

The compound’s fluorescence-quenching properties enable real-time monitoring of protein-ligand interactions .

Comparison with Structural Analogues

Compound NameStructural FeaturesBiological Activity (vs. Target Compound)
2,5-Dimethoxybenzene-1-sulfonamideLacks thiazole ring10-fold lower CA-IX inhibition
N-(Thiazol-4-ylmethyl)benzene-sulfonamideLacks methoxy groupsReduced solubility and antibacterial MIC
3,4-Dimethoxy-N-(2-methylthiazol)benzene sulfonamideMethoxy at 3,4-positionsAltered enzyme selectivity

The dual methoxy-thiazole configuration in the target compound optimizes target engagement and pharmacokinetics.

Future Research Directions

  • Polypharmacology: Explore dual CA-IX/DHPS inhibition for combination therapies.

  • Nanoparticle delivery: Address solubility limitations using liposomal formulations.

  • Structure-activity relationships: Modify thiazole substituents to enhance potency.

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